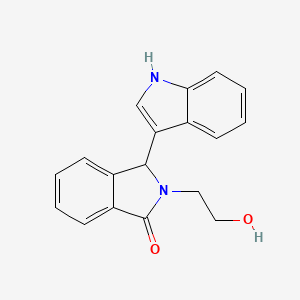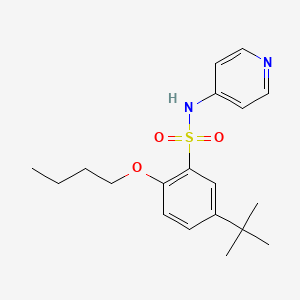
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone is a complex organic compound that features both indole and isoindolinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with an isoindolinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The process is optimized to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its properties.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler indole or isoindolinone compounds.
科学研究应用
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for specialty chemicals.
作用机制
The mechanism of action of 2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions.
相似化合物的比较
Similar Compounds
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-1-isoindolinone: shares structural similarities with other indole and isoindolinone derivatives.
1H-indole-3-carboxaldehyde: Another indole derivative with different functional groups.
1-isoindolinone: The core structure without the indole moiety.
Uniqueness
The unique combination of indole and isoindolinone in this compound provides distinct chemical and biological properties that are not observed in its individual components or other similar compounds.
属性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC 名称 |
2-(2-hydroxyethyl)-3-(1H-indol-3-yl)-3H-isoindol-1-one |
InChI |
InChI=1S/C18H16N2O2/c21-10-9-20-17(13-6-1-2-7-14(13)18(20)22)15-11-19-16-8-4-3-5-12(15)16/h1-8,11,17,19,21H,9-10H2 |
InChI 键 |
NLXVOUHURMKFLU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(N(C2=O)CCO)C3=CNC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B13371717.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]-2,6-dimethoxyphenol](/img/structure/B13371718.png)


![4-Amino-6-(4-chlorophenyl)-2-[(3,4-dimethoxybenzyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B13371736.png)
![6-(1-Adamantyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371744.png)
![N-[1-(2-bromo-4,5-dimethoxyphenyl)ethyl]nicotinamide](/img/structure/B13371747.png)


![1-(4-methoxyphenyl)-1-propanone (4-acetyl-4H-[1,3]thiazolo[5,4-b]indol-2-yl)hydrazone](/img/structure/B13371760.png)
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-1,3-benzothiazole-2-carboxamide](/img/structure/B13371770.png)
![4,8,8-trimethyl-7,8-dihydro-6H-chromeno[6,7-e][1,2,3]oxathiazine 2,2-dioxide](/img/structure/B13371776.png)
![5-benzyl-6,8-dibromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13371779.png)
![4-(4-hydroxyquinazolin-2-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B13371787.png)
